molecular formula C24H22ClNO2 B2688585 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-73-2

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2688585
CAS No.: 850907-73-2
M. Wt: 391.9
InChI Key: REVBWTWVDMFUDA-UHFFFAOYSA-N
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Description

5-((4-Chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic dihydroisoquinolinone derivative with a molecular formula of C₂₄H₂₂ClNO₂ and a molecular weight of 391.89 g/mol . Its structure features a 3,4-dihydroisoquinolin-1(2H)-one core substituted with a 4-chlorobenzyloxy group at position 5 and a 2-methylbenzyl group at position 2 (Figure 1). The 4-chlorobenzyl moiety introduces electron-withdrawing effects, while the 2-methylbenzyl group contributes steric bulk and moderate electron-donating properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBWTWVDMFUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the isoquinolinone core.

    Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methylbenzyl chloride reacts with the isoquinolinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The chlorobenzyloxy group undergoes hydrolysis under acidic or basic conditions. For example:

Reaction Type Conditions Product Source
Ether cleavageReflux with 48% HBr5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Lactam hydrolysis*Aqueous NaOH, heatRing-opened carboxylic acid derivative (requires further characterization)

Note : *Lactam hydrolysis is inferred from structural analogs in, where similar isoquinolinones react under strongly basic conditions.

Reduction Reactions

The dihydroisoquinoline scaffold and benzyl groups participate in catalytic hydrogenation:

Substrate Catalyst Conditions Product Yield Source
Dihydroisoquinoline ringPd/C (10%)H₂ (1 atm), EtOHFully saturated 1,2,3,4-tetrahydroisoquinoline85%*
Benzyl ethersRaney NiH₂ (3 atm), THFDebenzylated alcohol derivatives72%*

Note : *Yields approximated from analogous reactions in .

Oxidation Reactions

Benzylic positions and heteroatoms are susceptible to oxidation:

Site Oxidizing Agent Conditions Product Source
Benzylic C-H (methyl)KMnO₄Aqueous H₂SO₄, 60°C2-(2-carboxybenzyl)-substituted derivative
Isoquinoline N-atommCPBACH₂Cl₂, 0°C → RTN-oxide derivative

Electrophilic Aromatic Substitution

The electron-rich isoquinoline ring undergoes regioselective substitutions:

Reaction Reagent Position Product Source
NitrationHNO₃/H₂SO₄C6/C76-nitro- or 7-nitro-substituted derivatives
HalogenationCl₂, FeCl₃C88-chloro-substituted analog

Functional Group Interconversion

Key transformations include:

Starting Group Reagent Product Application Source
ChlorobenzyloxyNaN₃, DMFAzide derivativeClick chemistry precursors
MethylbenzylBr₂, lightBrominated side chainSuzuki-Miyaura coupling substrates

Metal-Catalyzed Cross-Coupling

The chlorobenzyl group participates in palladium-mediated reactions:

Reaction Type Catalyst System Partner Product Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-modified derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-alkylated analogs

Photocatalytic Modifications

Recent methods enable C-H functionalization under mild conditions:

Reaction Catalyst Wavelength Product Efficiency Source
C(sp³)-H alkylationIr(ppy)₃450 nm LEDSide-chain-alkylated derivatives68%*
DehydrogenationTiO₂ nanoparticlesUV (365 nm)Aromatic ring dehydrogenation products55%*

Note : *Efficiency data extrapolated from structurally related systems in.

Key Reactivity Insights:

  • Steric Effects : The 2-methylbenzyl group impedes electrophilic substitution at C1 and C3 positions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement of the chlorobenzyloxy group .

  • Thermal Stability : Decomposition occurs >200°C, limiting high-temperature applications.

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmacologically active analogs, particularly in developing kinase inhibitors and antimicrobial agents . Further studies should explore enantioselective transformations and biological activity correlations.

Scientific Research Applications

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects : The target compound’s para-chloro and ortho-methyl groups contrast with isomers bearing ortho-chloro (e.g., ) or para-methyl substituents. Chlorine’s electron-withdrawing nature at the para position may enhance stability and influence binding interactions compared to ortho-Cl variants.

Heterocyclic Analogues

Compounds with alternative heterocyclic cores but similar substituents exhibit distinct pharmacological profiles:

Compound Name Core Structure Molecular Formula Key Differences Source
2-((2-Methylbenzyl)thio)-5-(4-(6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole 1,3,4-Thiadiazole C₂₂H₁₈F₃N₅OS₂ Thiadiazole core; trifluoromethylpyrimidine
5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one 1,3,4-Oxadiazol-2-one C₂₃H₁₈Cl₂N₂O₃ Oxadiazolone core; dichlorobenzyl substituent

Key Observations :

  • Heterocycle Impact: Thiadiazole and oxadiazolone cores (e.g., ) may confer different electronic properties and metabolic stability compared to the dihydroisoquinolinone scaffold. For instance, thiadiazoles are often associated with antimicrobial activity, as seen in compound 6a’s inhibition of Botrytis cinerea (65.24% yield; Table 1 in ).
  • Substituent Synergy : The combination of chloro and methyl groups in the target compound mirrors strategies used in agrochemicals (e.g., ), though direct activity data for the target remain unreported.

Spectroscopic and Analytical Comparisons

NMR data for related dihydroisoquinolinones (e.g., 2g and 2f in ) suggest that substituent positioning significantly influences chemical shifts:

  • 1H NMR : Aromatic protons in para-substituted benzyl groups (e.g., 4-Cl) resonate downfield (~δ 7.3–8.0 ppm) compared to ortho-substituted analogues due to deshielding effects.
  • 13C NMR : Carbon atoms adjacent to electron-withdrawing groups (e.g., Cl) exhibit distinct shifts, aiding structural elucidation .

Biological Activity

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dihydroisoquinoline core : This bicyclic structure is known for various biological activities.
  • 4-chlorobenzyl ether : The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability.
  • 2-methylbenzyl substituent : This moiety may contribute to the compound's pharmacological profile.

Research indicates that compounds similar to 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one may interact with several biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit squalene synthase, impacting cholesterol biosynthesis .
  • Receptor Modulation : Similar compounds have been studied for their ability to modulate neurotransmitter receptors, including serotonin and dopamine transporters, suggesting a role in neuropharmacology .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas:

  • Antitumor Activity : Preliminary studies suggest that related isoquinoline derivatives exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways such as ERK and CD44 downregulation .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .
  • Neuropharmacological Effects : The ability to interact with neurotransmitter systems positions this compound as a candidate for treating neurological disorders, including depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces cytokine production
NeuropharmacologicalModulates serotonin and dopamine receptors

Case Study: Antitumor Effects

In a study examining the effects of dihydroisoquinoline derivatives on malignant pleural mesothelioma (MPM), it was found that these compounds could significantly reduce tumor growth in vitro and in vivo. The combination of trametinib (a MEK inhibitor) with isoquinoline derivatives showed enhanced antitumor activity compared to monotherapy, indicating a synergistic effect that warrants further investigation .

Case Study: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory properties of structurally related compounds. These compounds were shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Methodology :
  • Protocol Standardization : Publish detailed synthetic steps (e.g., exact molar ratios, solvent grades) in open-access repositories.
  • Reference Standards : Distribute NMR and MS spectra via platforms like Zenodo or PubChem.
  • Collaborative Validation : Initiate multi-lab studies to compare bioactivity data, addressing variability in assay conditions (e.g., enzyme lot differences) .

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